molecular formula C21H20N2O3 B2798659 [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-65-3

[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate

Cat. No.: B2798659
CAS No.: 338413-65-3
M. Wt: 348.402
InChI Key: FKFDFNMKXADWLF-UHFFFAOYSA-N
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Description

[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate is a synthetic compound of interest in various scientific research fields. It features a pyridinyl ring with a methylphenoxy substituent at the 2-position, and a carbamate linkage to a methylphenyl group. Its unique structure makes it a valuable candidate for studies in organic synthesis, pharmacology, and materials science.

Preparation Methods

The synthesis of [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate typically involves a multi-step process:

  • Formation of 2-(4-methylphenoxy)pyridine: : This can be achieved through nucleophilic aromatic substitution, where 4-methylphenol reacts with 2-halopyridine under basic conditions.

  • Methylation Step: : Introduction of a methyl group to the pyridinyl ring is done using methylating agents like methyl iodide in the presence of a base.

  • Carbamate Formation: : The final product is formed by reacting the methylated pyridine with isocyanates or chloroformates to introduce the carbamate functionality. Aniline derivatives can be used to facilitate this step.

Industrial-scale production methods follow similar principles but utilize optimized conditions and reagents to maximize yield and efficiency.

Chemical Reactions Analysis

[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using agents like potassium permanganate, often leading to the formation of hydroxylated or ketonic derivatives.

  • Reduction: : Reduction with agents like lithium aluminum hydride yields amines or alcohols.

  • Substitution: : Electrophilic and nucleophilic substitutions occur at the aromatic rings and carbamate nitrogen, respectively.

Major products depend on the reagents and conditions used:

  • Oxidation often yields hydroxylated derivatives.

  • Reduction can form amines.

  • Substitution reactions introduce various functional groups.

Scientific Research Applications

The compound finds applications across several disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Functions as a probe for studying enzyme interactions.

  • Medicine: : Explored for its potential therapeutic properties, particularly in targeting specific pathways.

  • Industry: : Utilized in the development of novel materials with specific properties.

Mechanism of Action

The effects of [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate are typically mediated through its interaction with molecular targets, such as enzymes or receptors. Its mechanism involves binding to active sites or other regions, altering the function of the target molecule. This interaction can modulate various biological pathways, including metabolic and signaling routes.

Comparison with Similar Compounds

Compared to other carbamates, [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate is unique due to its dual aromatic system and specific functional groups, leading to distinct chemical reactivity and biological activity. Similar compounds include:

  • [2-(phenoxy)pyridin-3-yl]methyl N-phenylcarbamate

  • [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(2-chlorophenyl)carbamate

Each of these compounds offers variations in reactivity and application based on the substituents present.

There you go, an in-depth look at this fascinating compound! What part piques your interest the most?

Properties

IUPAC Name

[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-9-11-18(12-10-15)26-20-17(7-5-13-22-20)14-25-21(24)23-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFDFNMKXADWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)COC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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